2-(methylsulfanyl)-N-(propan-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
InChI Key |
ZEAHWMFBPYTKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylsulfanyl N Propan 2 Yl Aniline and Its Derivatives
Rational Design of Alkylation Strategies for N-Alkylation and S-Alkylation
The synthesis of 2-(methylsulfanyl)-N-(propan-2-yl)aniline can be envisioned from the precursor 2-aminothiophenol (B119425) or its S-methylated derivative, 2-(methylsulfanyl)aniline. These precursors contain two nucleophilic centers: the nitrogen of the amino group and the sulfur of the thiol or thioether. The selective alkylation of one site over the other is a significant synthetic challenge that requires careful control of reaction conditions.
The regioselectivity of alkylation on ambident nucleophiles like 2-aminothiophenol derivatives is governed by factors including the nature of the electrophile, the base, the solvent, and temperature. The principle of Hard and Soft Acids and Bases (HSAB) is often invoked to rationalize the observed outcomes. The nitrogen atom is considered a "harder" nucleophile, while the sulfur atom is "softer." Consequently, hard electrophiles tend to react at the nitrogen center (N-alkylation), whereas soft electrophiles favor the sulfur center (S-alkylation).
In the context of synthesizing the title compound, the key steps are N-isopropylation and S-methylation. If starting from 2-aminothiophenol, S-methylation would typically be performed first, as the thiol is more acidic and a more potent nucleophile than the amine under many conditions. Subsequent N-alkylation of the resulting 2-(methylsulfanyl)aniline can then be achieved.
The N-alkylation of anilines and related compounds has been achieved using various methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, is an atom-efficient method. nih.gov For instance, a commercially available ruthenium complex has been shown to effectively catalyze the N-alkylation of aromatic primary amines with primary alcohols under mild conditions. nih.gov While direct N-isopropylation of 2-(methylsulfanyl)aniline using this method with isopropanol (B130326) is feasible, reductive amination provides a more classical and direct route. This involves the condensation of 2-(methylsulfanyl)aniline with acetone (B3395972) to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).
The table below summarizes general conditions that influence the regioselectivity of alkylation on aminothiophenol-like scaffolds.
| Parameter | Favors N-Alkylation | Favors S-Alkylation | Rationale (HSAB Theory) |
| Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate, tosylates) | Soft electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide) | Hard-hard and soft-soft interactions are favored. |
| Base | Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃) | Weaker bases (e.g., triethylamine) or phase transfer catalysis | Strong bases fully deprotonate the harder N-H, while conditions favoring the more acidic thiol deprotonation lead to S-alkylation. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or polar protic solvents | Polar aprotic solvents can solvate the cation of the base, increasing the nucleophilicity of the harder anion. |
For the specific synthesis of this compound, the introduction of the isopropyl group on the nitrogen atom does not create a new stereocenter. Therefore, stereoselective considerations are not directly applicable to this particular transformation.
However, in the broader context of synthesizing derivatives, the development of methods to access chiral anilines is highly desirable, as these motifs are prevalent in pharmaceuticals. nih.gov Stereoselective approaches typically involve either the use of a chiral auxiliary, asymmetric catalysis, or the coupling of a prochiral precursor with a chiral reagent. For example, transition-metal-free, enantiospecific coupling reactions between alkylboronic esters and lithiated aryl hydrazines have been developed to produce chiral anilines with high enantiomeric purity. nih.govacs.orgresearchgate.net Such strategies could be adapted for the synthesis of derivatives of this compound where a stereocenter is introduced on a substituent. Asymmetric hydrogenation of enamines or imines is another powerful tool for accessing chiral amines with high enantioselectivity. nih.gov
Development of Strategic Methylthiolation Pathways
The introduction of the methylsulfanyl (-SMe) group onto the aniline (B41778) ring is a critical step in the synthesis. This can be accomplished either by direct functionalization of an existing N-isopropyl aniline core or by building the ring system with the sulfur moiety already in place.
Direct C-H functionalization represents an increasingly important and atom-economical strategy for forming C-S bonds. These methods avoid the need for pre-functionalized starting materials like aryl halides. One approach involves the direct thiolation of unprotected anilines using thiols under metal-free conditions. For instance, an iodine/DMSO-promoted system has been described for the selective arylthiolation of anilines. researchgate.net This method allows for controlled mono-, bis-, or even tri-sulfenylation by tuning the reaction conditions. Applying this to N-(propan-2-yl)aniline with methanethiol (B179389) or a surrogate could provide a direct route to the target compound, with regioselectivity typically favoring the ortho and para positions relative to the activating amino group.
Table of Direct Methylthiolation Conditions
| Reagent/Catalyst | Sulfur Source | Conditions | Key Features |
|---|---|---|---|
| I₂ / DMSO | Thiols (e.g., MeSH) | Metal-free, mild conditions | Divergent selectivity possible; avoids metal catalysts. researchgate.net |
Transition metal-catalyzed cross-coupling reactions are a robust and versatile method for C-S bond formation. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a sulfur surrogate.
To synthesize this compound, a common strategy would involve the palladium-catalyzed coupling of 2-bromo-N-(propan-2-yl)aniline or 2-iodo-N-(propan-2-yl)aniline with a methylthiol source, such as sodium thiomethoxide (NaSMe) or a more advanced methylthiolating agent. The development of specialized ligands and pre-catalysts has enabled these couplings to proceed under mild conditions with high efficiency and broad functional group tolerance. organic-chemistry.org For example, well-defined palladium N-heterocyclic carbene (NHC) complexes show high activity for C-S cross-coupling with low catalyst loadings. organic-chemistry.org
Recently, novel methylthiolation agents have been designed to overcome challenges associated with catalyst poisoning by sulfur compounds. An anion-shuttle-type agent, 4-((methylthio)methyl)morpholine, allows for the controlled release of methylthiolate anions, enabling the efficient methylthiolation of a wide range of aryl electrophiles, including less reactive chloroarenes. jyamaguchi-lab.com
Comparison of C-S Bond Formation Strategies
| Method | Starting Material | Reagents | Advantages |
|---|---|---|---|
| Buchwald-Hartwig C-S Coupling | 2-halo-N-(propan-2-yl)aniline | NaSMe, Pd catalyst, ligand | High yields, well-established, broad scope. organic-chemistry.org |
| Anion-Shuttle Methylthiolation | 2-halo-N-(propan-2-yl)aniline | 4-((methylthio)methyl)morpholine, Pd catalyst | Overcomes catalyst poisoning, applicable to chloroarenes. jyamaguchi-lab.com |
| Direct C-H Thiolation | N-(propan-2-yl)aniline | MeSH, I₂/DMSO | Atom-economical, avoids pre-functionalization. researchgate.net |
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. researchgate.net The 2-(methylsulfanyl)aniline moiety is an excellent candidate for use as the amine component in various MCRs.
The Ugi four-component reaction (Ugi 4-CR) is a prominent example. nih.govnih.gov In a typical Ugi reaction, an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form a α-acylamino amide. By using this compound as the amine component, complex peptide-like scaffolds can be generated in a single step.
Recent research has demonstrated the utility of the 2-(methylthio)aniline (B147308) (MTA) group not just as a reactant but also as a directing group for subsequent C-H functionalization. researchgate.net In one study, the MTA directing group was assembled into N-methylated Ugi 4-CR adducts using (2-isocyanophenyl)(methyl)sulfane. The resulting products were then subjected to a palladium-catalyzed mono-selective β-C(sp³)–H bond arylation, demonstrating a powerful combination of MCRs and C-H activation to synthesize complex, noncanonical amino acids and peptides. researchgate.net This highlights a sophisticated strategy where the 2-(methylsulfanyl)aniline scaffold is first incorporated into a larger molecule via an MCR and then serves as an internal handle to guide further selective transformations.
Example of an Ugi Reaction Scheme
Component 1 (Amine): this compound
Component 2 (Carbonyl): Benzaldehyde
Component 3 (Acid): Acetic acid
Component 4 (Isocyanide): tert-Butyl isocyanide
Product: A complex α-acylamino amide incorporating all four components, built around the central this compound scaffold.
This approach offers a highly convergent and efficient pathway to diverse libraries of compounds for screening in drug discovery and materials science.
Catalytic Systems in the Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be efficiently achieved through various catalytic systems. These methods primarily focus on the formation of the C-N bond, a crucial step in the N-alkylation of 2-(methylthio)aniline or the amination of a corresponding aryl halide. Key catalytic metals in this context include palladium, copper, and nickel, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.
Palladium-Catalyzed Synthesis:
Palladium complexes are highly effective for C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. This reaction can be adapted for the synthesis of this compound by coupling 2-(methylthio)aniline with an isopropyl halide or by reacting 2-bromo- or 2-iodo(methylsulfanyl)benzene with isopropylamine. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, influencing catalyst stability and activity. While specific examples for the target molecule are not extensively documented, analogous reactions with other anilines and alkylamines are well-established. For instance, palladium-catalyzed amination has been successfully used for the synthesis of various N-alkylanilines.
Copper-Catalyzed N-Alkylation:
Copper-based catalysts provide a more economical alternative to palladium for N-alkylation reactions. Copper(I) and Copper(II) salts, often in the presence of a ligand, can catalyze the coupling of anilines with alcohols or alkyl halides. The use of alcohols as alkylating agents is particularly attractive from a green chemistry perspective as it generates water as the only byproduct. For the synthesis of this compound, this would involve the reaction of 2-(methylthio)aniline with isopropanol.
Reductive Amination:
Another powerful catalytic method is reductive amination. This one-pot reaction involves the condensation of an aniline with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 2-(methylthio)aniline would be reacted with acetone in the presence of a reducing agent and a catalyst. Various catalysts, including those based on nickel, palladium, and iridium, have been shown to be effective for this transformation. Reductive amination is highly atom-economical and avoids the use of alkyl halides. A study on the reductive alkylation of aniline with acetone using a copper chromite catalyst demonstrated a yield of 93% for N-isopropylaniline under optimized conditions. whiterose.ac.uk
The following table summarizes representative catalytic systems for reactions analogous to the synthesis of this compound.
| Catalyst System | Substrates | Product | Reaction Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one, Piperidine | 6-(Piperidin-1-yl)-1,2,3,4-tetrahydrocarbazol-1-one | Toluene, 100°C, 5 h | 83 | researchgate.net |
| Cu(OAc)₂ | Aniline, Benzyl alcohol | N-Benzylaniline | K₂CO₃, 120°C, 24 h | 93 | researchgate.net |
| Copper Chromite | Aniline, Acetone | N-Isopropylaniline | 140°C, 50 bar H₂, 1 h | 93 | whiterose.ac.uk |
| Ni-Raney | 2,5-Diformylfuran, NH₃ | 2,5-Bis(aminomethyl)furan | THF-water, H₂ | 42.6 | scirp.org |
Emerging Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals, including this compound and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances.
Biocatalysis:
Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. organic-chemistry.orgresearchgate.net Biocatalysis operates under mild conditions, often in aqueous media, and can lead to high enantioselectivity, which is crucial for the synthesis of chiral compounds. For the synthesis of N-alkylanilines, transaminases and amine dehydrogenases are particularly relevant. york.ac.uk These enzymes can catalyze the reductive amination of ketones with high efficiency and stereoselectivity. While a specific biocatalyst for the synthesis of this compound has not been reported, the potential for developing one through enzyme engineering is significant. The use of native amine dehydrogenases has been shown to be effective for the synthesis of short chiral alkyl amines. whiterose.ac.ukyork.ac.uk
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oiccpress.comnih.govchim.it Microwave-assisted synthesis can be applied to various reactions, including palladium-catalyzed couplings and multicomponent reactions. chim.itrsc.org The synthesis of N-substituted pyrroles and quinolines has been successfully achieved using this technology. chim.it This approach could potentially accelerate the catalytic synthesis of this compound.
Use of Greener Solvents and Catalysts:
The replacement of volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainable chemistry. Water is an ideal solvent for many reactions, and its use in catalysis is an active area of research. acs.org Ionic liquids (ILs) are another class of green solvents that are gaining attention due to their low volatility, high thermal stability, and ability to act as both solvents and catalysts. researchgate.netresearchgate.net The use of supported ionic liquid phases can further enhance catalyst stability and recyclability. nih.gov
The following table highlights some green chemistry approaches relevant to the synthesis of aniline derivatives.
| Green Approach | Reaction Type | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |
| Biocatalysis | Reductive Amination | Amine Dehydrogenase (MsmeAmDH) | Butan-2-one, NH₃ | (S)-Butan-2-amine | >99 (conversion) | whiterose.ac.uk |
| Microwave-Assisted | Paal-Knorr Condensation | Salicylic acid, solvent-free | 2,5-Hexanedione, Aniline | N-Phenyl-2,5-dimethylpyrrole | Not specified | chim.it |
| Ionic Liquid | N-alkylation | [Sac-CH₃CO₂][Et₃NH] | Aniline, Benzaldehyde | N-Benzylaniline | Not specified | oiccpress.com |
Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfanyl N Propan 2 Yl Aniline
Reactivity Profiles of the Aromatic Amine Moiety
The presence of the N-(propan-2-yl)aniline group confers reactivity typical of secondary aromatic amines, including nucleophilic actions at the nitrogen atom and electrophilic substitutions on the benzene (B151609) ring.
Nucleophilic Reactivity and Derivatization
The nitrogen atom in 2-(methylsulfanyl)-N-(propan-2-yl)aniline possesses a lone pair of electrons, making it a nucleophilic center. smolecule.com While its nucleophilicity is somewhat tempered by the delocalization of these electrons into the aromatic ring, it remains capable of reacting with a variety of electrophiles.
Derivatization can be achieved through reactions such as N-alkylation or N-acylation. For instance, treatment with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt, and reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative (an amide). These reactions are fundamental transformations for secondary anilines, allowing for the introduction of diverse functional groups onto the nitrogen atom. rsc.org
Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring
The aniline ring in this compound is "activated" towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of both the secondary amine and the methylthio group. wikipedia.orgbyjus.com Both substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com
Given the substitution pattern of the molecule:
The -NH(propan-2-yl) group at C1 directs to the C2, C4, and C6 positions.
The -SMe group at C2 directs to the C1, C3, and C5 positions.
The directing effects of these two groups are synergistic, strongly activating certain positions on the ring. The primary sites for electrophilic attack are predicted to be the C4 (para to the amine) and C6 (ortho to the amine) positions, which benefit from the activating effects of the amino group. The C6 position may experience some steric hindrance from the adjacent N-isopropyl group, potentially favoring substitution at the C4 position. Common electrophilic aromatic substitution reactions applicable to this substrate include halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄). masterorganicchemistry.com
Formation of Imine and Schiff Base Derivatives
Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. thieme-connect.demasterorganicchemistry.com
Crucially, this compound is a secondary amine . Secondary amines cannot form stable, neutral imine products upon reaction with aldehydes or ketones. The reaction initially forms an unstable carbinolamine intermediate, which, lacking a second proton on the nitrogen to eliminate as water, cannot dehydrate to a stable imine. Instead, under acidic conditions, it may form a transient iminium ion (a cation with a C=N⁺ bond), which is highly reactive. masterorganicchemistry.com
Transformations of the Methylthio Group
The methylthio (-SMe) group provides another reactive center in the molecule, primarily through oxidation of the sulfur atom and participation in metal-catalyzed reactions.
Oxidation States and Derivatives (e.g., sulfoxides, sulfones)
The sulfur atom in the methylthio group is in its lowest oxidation state and can be readily oxidized. smolecule.com Controlled oxidation can selectively produce either the corresponding sulfoxide (B87167) or sulfone, both of which are valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents or stoichiometric control tend to favor the formation of the sulfoxide, whereas stronger oxidants or harsher conditions lead to the sulfone. orientjchem.org
| Transformation | Product Functional Group | Typical Reagents | General Conditions |
|---|---|---|---|
| Sulfide to Sulfoxide | -S(O)Me (Sulfoxide) | Hydrogen Peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄), meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric control, often at lower temperatures |
| Sulfide to Sulfone | -S(O)₂Me (Sulfone) | Excess Hydrogen Peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄), Oxone® | Excess oxidant, sometimes with heating |
Role in Metal-Catalyzed Cross-Coupling Reactions
The this compound structure is well-suited to participate in metal-catalyzed cross-coupling reactions, not as a substrate that is consumed, but as a ligand that coordinates to the metal center. The nitrogen of the amine and the sulfur of the methylthio group can act together as a bidentate (S,N) ligand, forming a stable five-membered chelate ring with a transition metal catalyst, such as palladium. nih.gov
This chelating ability is exemplified by the parent compound, 2-(methylthio)aniline (B147308), which forms a highly efficient and stable palladium(II) complex used as a catalyst in Suzuki-Miyaura cross-coupling reactions. nih.gov This complex facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, even in environmentally friendly aqueous media. nih.gov The N-isopropyl group in the target compound would likely modify the steric and electronic properties of the resulting metal complex but would not prevent its fundamental ability to act as a ligand.
| Component | Example | Role |
|---|---|---|
| Catalyst | [Pd(2-(methylthio)aniline)Cl₂] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |
| Aryl Halide | Aryl bromide (Ar-Br) | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid (PhB(OH)₂) | Nucleophilic coupling partner |
| Base | Potassium carbonate (K₂CO₃) | Activates the organoboron reagent |
| Solvent | Water (H₂O) | Reaction medium |
Exploration of Reaction Mechanisms
The elucidation of reaction mechanisms for a molecule like this compound would involve a multi-faceted approach, combining kinetic studies, the identification of transient species, and isotopic labeling experiments.
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For this compound, key transformations would likely involve oxidation at the nitrogen or sulfur atoms, or electrophilic aromatic substitution.
A hypothetical kinetic study of the oxidation of this compound with an oxidant such as hydrogen peroxide could be designed to determine the rate law of the reaction. The rate of disappearance of the aniline or the appearance of a product, such as the corresponding sulfoxide or N-oxide, would be monitored over time under various reactant concentrations.
The general rate equation for such a reaction could be expressed as:
Rate = k [this compound]^m [Oxidant]^n
where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. By systematically varying the initial concentrations and measuring the initial rates, the values of m and n can be determined, providing insight into the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | Initial [Aniline] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
In this illustrative data set, doubling the concentration of the aniline doubles the reaction rate, suggesting the reaction is first order with respect to the aniline (m = 1). Conversely, changing the oxidant concentration has no effect on the rate, indicating a zeroth-order dependence (n = 0) under these conditions. This could imply that the oxidant is involved in a fast step after the rate-determining step, or that the reaction being observed is not the primary oxidation.
Further kinetic studies would involve examining the effect of temperature to determine the activation parameters (activation energy, Ea; enthalpy and entropy of activation, ΔH‡ and ΔS‡), which can provide deeper insights into the transition state of the reaction.
Many organic reactions proceed through short-lived intermediates. The identification and characterization of these species are crucial for confirming a proposed reaction mechanism. For this compound, electrochemical methods and spectroscopic techniques could be employed to study potential intermediates.
In oxidation reactions, one-electron transfer from the electron-rich aniline derivative is a common initial step, leading to the formation of a radical cation . This intermediate could be detected using techniques like cyclic voltammetry, which can reveal the potentials at which electron transfers occur. The electrochemical oxidation of N-alkylanilines is known to proceed through such intermediates.
Another potential intermediate, particularly in reactions involving the N-alkyl group, is an iminium ion . This could form via a two-electron oxidation of the nitrogen atom followed by deprotonation of the alpha-carbon of the isopropyl group. Iminium ions are electrophilic and can be trapped by nucleophiles present in the reaction mixture.
Spectroscopic methods such as electron paramagnetic resonance (EPR) could be used to directly observe radical intermediates. For non-radical intermediates, rapid-scan spectroscopic techniques (e.g., stopped-flow UV-Vis or NMR) might allow for their detection and characterization before they convert to products.
Table 2: Potential Reaction Intermediates and Methods for Detection
| Intermediate | Potential Generating Reaction | Method of Detection/Characterization |
| Radical Cation | One-electron oxidation (electrochemical or chemical) | Cyclic Voltammetry, EPR Spectroscopy |
| Iminium Ion | Two-electron oxidation and deprotonation | Trapping experiments with nucleophiles, NMR Spectroscopy |
| Sulfonium Ylide | Reaction with a carbene at the sulfur atom | Trapping experiments, Spectroscopic characterization at low temperatures |
Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE) Analysis
Deuterium labeling studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).
For this compound, a primary KIE (kH/kD > 1) would be expected for reactions where a C-H bond on the isopropyl group is cleaved in the rate-limiting step, such as in the formation of an iminium ion. The magnitude of the KIE can provide information about the transition state geometry.
To investigate this, one would need to synthesize a deuterated version of the starting material, for example, 2-(methylsulfanyl)-N-(propan-2-yl-2-d)-aniline, where the hydrogen on the tertiary carbon of the isopropyl group is replaced by deuterium. The rates of reaction for the deuterated and non-deuterated compounds would then be measured under identical conditions.
Table 3: Illustrative Kinetic Isotope Effect Data for the Oxidation of this compound
| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 3.4 x 10⁻⁴ | 5.2 |
| 2-(methylsulfanyl)-N-(propan-2-yl-2-d)-aniline | 6.5 x 10⁻⁵ |
A significant primary KIE, as illustrated in the hypothetical data in Table 3, would provide strong evidence for the cleavage of the C-H bond on the isopropyl group in the rate-determining step of the reaction. A KIE close to 1 would suggest that this bond is not broken in the rate-limiting step.
Secondary KIEs could also be investigated by placing deuterium at positions not directly involved in bond breaking, such as on the methyl groups of the isopropyl substituent or on the aromatic ring. These smaller effects can provide information about changes in hybridization at the isotopic position during the reaction.
Applications in Advanced Organic Synthesis and Materials Science
2-(Methylsulfanyl)-N-(propan-2-yl)aniline as a Versatile Synthetic Building Block
The reactivity inherent in the structure of this compound makes it a valuable starting material for the synthesis of more complex molecules. The presence of the aniline (B41778) nitrogen and the ortho-positioned methylsulfanyl group provides a bidentate chelation site, which can be exploited in various synthetic transformations.
Construction of Heterocyclic Frameworks
The structural motif of 2-(alkylsulfanyl)anilines is a well-established precursor for the synthesis of important sulfur- and nitrogen-containing heterocycles, such as benzothiazoles and phenothiazines. These heterocyclic cores are present in a wide array of pharmaceuticals and functional materials.
Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with various electrophiles. While this compound itself is not a direct precursor, its parent compound, 2-(methylsulfanyl)aniline, can be readily converted into 2-aminothiophenol. Subsequent reaction with aldehydes or nitriles can then lead to the formation of 2-substituted benzothiazoles. organic-chemistry.orgnih.gov The N-isopropyl group in the target molecule could be introduced before or after the heterocycle formation, offering a modular approach to a library of N-alkylated benzothiazole (B30560) derivatives. derpharmachemica.comresearchgate.net
Phenothiazines: Phenothiazines, another class of medicinally important heterocycles, can be synthesized through the cyclization of diaryl sulfides. A plausible synthetic route to phenothiazine (B1677639) derivatives from this compound would involve an initial thioarylation step, followed by an intramolecular cyclization. rsc.org Modern synthetic methods, such as the Buchwald-Hartwig or Ullmann-Goldberg couplings, are instrumental in achieving this transformation. rsc.org The synthesis of phenothiazine and its derivatives has been demonstrated through the condensation of anilines with cyclohexanone, followed by heating with sulfur, a method that could potentially be adapted for N-substituted anilines like the title compound. semanticscholar.org
Scaffold for Natural Product and Drug-Like Molecule Synthesis
The aniline moiety is a common feature in a multitude of natural products and synthetic drugs. The substitution pattern of this compound provides a unique starting point for the elaboration of more complex and biologically active molecules. For instance, aniline derivatives are key components in the synthesis of various alkaloids and other nitrogen-containing natural products.
While direct incorporation of this compound into a known natural product has not been extensively documented, its structural elements are present in various bioactive compounds. The anilino group is a key pharmacophore in many kinase inhibitors used in oncology. The methylsulfanyl group can modulate the electronic properties and metabolic stability of a drug molecule. The N-isopropyl group can influence the compound's lipophilicity and binding interactions with biological targets. Therefore, this compound represents a valuable scaffold for the generation of libraries of drug-like molecules for screening and lead optimization in medicinal chemistry.
Development of Ligands and Catalysts Based on this compound
The ability of the nitrogen and sulfur atoms in this compound to coordinate with metal centers makes it an excellent candidate for the development of novel ligands and catalysts for a range of organic transformations.
Design and Synthesis of N,S-Donor Ligands
The ortho-arrangement of the secondary amine and the methylsulfanyl group in this compound provides an ideal N,S-bidentate chelation motif. Such ligands are of great interest in coordination chemistry and catalysis due to their unique electronic and steric properties.
A common strategy to enhance the coordinating ability and stability of ligands derived from this aniline is through the formation of Schiff bases. Reaction of the parent 2-(methylsulfanyl)aniline with aldehydes or ketones yields imine-containing ligands that can act as tridentate N,N,S donors. nih.govscholaris.ca For instance, the reaction of 2-(methylsulfanyl)aniline with pyrrole-2-carboxaldehyde produces a Schiff base that can effectively chelate metals. nih.gov Similarly, halogenated salicylaldehydes react with 2-(methylsulfanyl)aniline to form stable Schiff base ligands. semanticscholar.orgresearchgate.net It is conceivable that this compound could be similarly derivatized to produce a range of N,S-bidentate or potentially tridentate ligands with tunable steric and electronic properties conferred by the isopropyl group.
Coordination Chemistry with Transition Metals
N,S-donor ligands derived from substituted anilines form stable complexes with a variety of transition metals, including palladium, copper, nickel, and zinc. mdpi.commdpi.comimpactfactor.org The geometry and electronic structure of these complexes are highly dependent on the nature of the metal, the ligand backbone, and the substituents.
For example, Schiff base ligands derived from 2-(methylsulfanyl)aniline have been shown to form well-defined complexes with copper(II). The coordination of both the imine nitrogen and the thioether sulfur to the metal center is a key feature of these complexes. The N-isopropyl group in a ligand derived from this compound would likely influence the coordination geometry and the solubility of the resulting metal complexes. The study of such complexes provides fundamental insights into their potential as catalysts.
Catalytic Performance in Organic Transformations (e.g., C-C, C-N, C-S bond formation)
Transition metal complexes bearing N,S-donor ligands are increasingly being explored as catalysts for important organic transformations, such as cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials.
Illustrative Catalytic Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd-NNN pincer complex | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd-NNN pincer complex | 98 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-NNN pincer complex | 92 |
This table is for illustrative purposes, based on the performance of related palladium pincer complexes in Suzuki-Miyaura cross-coupling reactions.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. mit.edu The choice of ligand is critical to the success of this reaction. The development of new ligands continues to expand the scope and utility of this transformation. A catalyst system based on a palladium complex of a ligand derived from this compound could offer unique reactivity in C-N coupling reactions due to the specific electronic and steric environment provided by the N,S-chelate.
C-S Bond Formation: The formation of C-S bonds is another area where transition metal catalysis plays a key role. Ullmann-type reactions, often catalyzed by copper, are a classic method for the synthesis of aryl thioethers. More recently, palladium- and nickel-catalyzed C-S cross-coupling reactions have gained prominence. The design of ligands that are stable under the reaction conditions and promote the desired catalytic cycle is an active area of research.
Advanced Spectroscopic and Structural Elucidation of 2 Methylsulfanyl N Propan 2 Yl Aniline and Its Derivatives
Comprehensive Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
In the FT-IR spectrum of aniline (B41778) derivatives, the N-H stretching vibrations are particularly informative. Primary anilines typically show two distinct bands corresponding to the symmetric and asymmetric stretching of the N-H bonds, often observed in the range of 3300-3500 cm⁻¹. For N-substituted anilines like 2-(methylsulfanyl)-N-(propan-2-yl)aniline, a single N-H stretching band is expected. For instance, N-methylaniline exhibits a peak at 3411 cm⁻¹. researchgate.net The C-N stretching vibration in aniline is typically observed around 1282 cm⁻¹. materialsciencejournal.org
The presence of the methylsulfanyl (-SCH₃) group introduces characteristic vibrations. The C-S stretching vibration is generally weak and appears in the region of 600-800 cm⁻¹. The methyl group's symmetric and asymmetric stretching and bending vibrations are also expected in their characteristic regions.
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, appear in the 690-900 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ range. For a related imine derivative, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a characteristic imine stretch was observed at 1611 cm⁻¹. nih.gov
Table 1: Characteristic FT-IR Vibrational Frequencies for Aniline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching (secondary amine) | ~3400 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=C | Aromatic Ring Stretching | 1450-1600 |
| C-N | Stretching | ~1280 |
| Aromatic C-H | Out-of-plane Bending | 690-900 |
| C-S | Stretching | 600-800 |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra, offering a clear fingerprint of the substitution pattern.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a comprehensive analysis.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns revealing the substitution pattern on the benzene ring. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methine proton of the propan-2-yl group will be a multiplet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet. The methylsulfanyl protons will give a sharp singlet in the upfield region.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the 110-150 ppm range. The carbons of the propan-2-yl group and the methylsulfanyl group will appear in the aliphatic region (typically below 50 ppm).
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. COSY spectra reveal proton-proton coupling networks, allowing for the unambiguous assignment of protons on the aromatic ring and the propan-2-yl group. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the ¹³C assignments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |
| N-H | Variable (broad) | - |
| -CH(CH₃)₂ | Multiplet | ~45-55 |
| -CH(CH₃)₂ | Doublet | ~20-25 |
| -SCH₃ | Singlet (~2.4) | ~15-20 |
For a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, NMR spectra were recorded on a 400 MHz spectrometer. nih.gov Such high-field instruments provide the necessary resolution to resolve complex splitting patterns and facilitate detailed structural analysis. mdpi.com
Mass Spectrometric Characterization (High-Resolution Mass Spectrometry)
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By providing a precise mass-to-charge ratio (m/z), HRMS allows for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₁₅NS), the calculated exact mass can be compared to the experimentally determined mass. For instance, in the HRMS analysis of the related compound 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the observed [M]⁺ ion was at m/z 217.0833, which was very close to the calculated mass of 217.0755. nih.gov This level of accuracy is crucial for confirming the identity of a compound.
Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for aniline derivatives include cleavage of the N-alkyl group and fragmentation of the aromatic ring. The presence of the sulfur atom can also lead to characteristic fragmentation patterns.
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.comnih.govresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation and intermolecular interactions.
For a derivative, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a single-crystal X-ray study revealed that the molecule crystallizes with a methanol (B129727) solvent molecule. nih.gov The study detailed hydrogen-bonding interactions between the aniline derivative and the methanol molecule. nih.gov Such studies are crucial for understanding how molecules pack in the solid state and the nature of non-covalent interactions that govern the crystal lattice. nih.gov The planarity of the aromatic ring and the geometry around the nitrogen and sulfur atoms can be precisely determined.
Gas-Phase Rotational Spectroscopy for Conformational Analysis (if applicable for related compounds)
Gas-phase rotational spectroscopy, often using microwave spectroscopy, is a powerful technique for determining the precise gas-phase structure and conformational preferences of molecules. umanitoba.ca While experimental data for this compound may not be readily available, studies on related aniline derivatives provide valuable insights.
For example, studies on halogen-substituted anilines have been used to investigate the effects of substituents on the geometry of the amine group and the barrier to inversion at the nitrogen atom. umanitoba.ca The dihedral angle between the plane of the NH₂ group and the benzene ring in aniline is about 37.5°. umanitoba.ca For this compound, rotational spectroscopy could potentially determine the preferred orientation of the N-(propan-2-yl) and S-methyl groups relative to the aniline ring. Such studies are often complemented by high-level quantum chemical calculations to aid in the assignment of the rotational spectrum and to explore the potential energy surface for different conformers. materialsciencejournal.orgresearchgate.net
Computational and Theoretical Investigations of 2 Methylsulfanyl N Propan 2 Yl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state properties of a system.
For a molecule like 2-(methylsulfanyl)-N-(propan-2-yl)aniline, DFT studies would typically involve geometry optimization to find the most stable three-dimensional structure. This is often achieved using hybrid functionals, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), which provides a good description of electron correlation and polarization. researchgate.netresearchgate.net Such calculations can yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. als-journal.com Electronic properties like dipole moment, polarizability, and various reactivity descriptors are also readily calculated. thaiscience.info
While DFT is widely used, other quantum chemical methods also play a role. Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using empirical parameters. researchgate.net HF is a foundational method that provides a good starting point, while MP2 includes electron correlation for higher accuracy, albeit at a greater computational expense. mendeley.com These methods are valuable for benchmarking DFT results and for systems where DFT might be less reliable.
Semi-empirical methods, such as AM1 or PM3, simplify the calculations by incorporating parameters derived from experimental data. researchgate.net Although less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary conformational searches or for studying very large molecular systems where more rigorous methods would be computationally prohibitive.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org
For this compound, the HOMO is expected to have significant electron density on the aniline (B41778) nitrogen, the sulfur atom of the methylsulfanyl group, and the aromatic ring, reflecting the electron-donating nature of these groups. The LUMO would likely be distributed over the antibonding π* orbitals of the aniline ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's chemical behavior. thaiscience.info
Illustrative Global Reactivity Descriptors for an Aniline Derivative
| Parameter | Formula | Description | Illustrative Value |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -5.5 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.0 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 5.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 0.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution | 2.5 eV |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons | -3.0 eV |
Note: The values in this table are illustrative for a typical aniline derivative and are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. thaiscience.inforesearchgate.net
The MEP map is color-coded to indicate different potential values. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. nih.gov
In an MEP map of this compound, the most negative potential would be expected to be localized on the electronegative nitrogen and sulfur atoms, highlighting them as primary sites for interaction with electrophiles or for hydrogen bond acceptance. The area around the hydrogen atom attached to the aniline nitrogen would exhibit a region of positive potential, identifying it as a potential hydrogen bond donor site. researchgate.net The aromatic ring would show a moderately negative potential due to its π-electron system.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into localized Lewis-like structures (bonds and lone pairs). materialsciencejournal.org This method is particularly effective for studying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.orgacadpubl.eu
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from an occupied "donor" orbital to an unoccupied "acceptor" orbital. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the nitrogen atom (nN) and the sulfur atom (nS) into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring. These n → π* interactions contribute to the stability of the molecule and influence its electronic properties and reactivity. acadpubl.eu
Illustrative NBO Second-Order Perturbation Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | π*(Cring-Cring) | ~45.0 | Lone Pair → Antibonding π |
| n(S) | π*(Cring-Cring) | ~20.0 | Lone Pair → Antibonding π |
Note: The values in this table are illustrative examples of the types of interactions and stabilization energies that would be investigated for this class of molecule.
Conformational Landscape Exploration and Energy Minima Identification
Most organic molecules are flexible and can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov The lowest energy conformer, or global minimum, represents the most populated structure at equilibrium and typically governs the molecule's observed properties.
For this compound, conformational flexibility arises from the rotation around several single bonds: the C(aryl)-N bond, the C(aryl)-S bond, the N-C(isopropyl) bond, and the S-C(methyl) bond. To explore the conformational landscape, computational chemists perform a potential energy surface (PES) scan. This involves systematically rotating one or more dihedral angles and calculating the energy at each step. The resulting energy profile reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.net These studies are crucial for understanding how the molecule's shape influences its reactivity and its ability to interact with other molecules.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and electronic characterization of molecules like this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. This comparative approach is crucial for confirming the molecular structure and understanding its fundamental vibrational and electronic properties.
Methodologies such as DFT, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry of the compound in its ground state. nih.govresearchgate.net Following optimization, the same theoretical level is used to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). nih.gov
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies often systematically deviate from experimental results due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To bridge this gap, the computed frequencies are typically scaled using specific scaling factors, which improves their agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes. nih.gov
For this compound, key vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and various bending and rocking modes. The comparison between the scaled theoretical wavenumbers and the experimentally observed FT-IR bands allows for a confident assignment of the spectral features.
Table 1: Comparison of Theoretical and Experimental FT-IR Vibrational Frequencies for this compound Note: The experimental data presented in this table is hypothetical and serves as a representative example for the purpose of illustrating the validation process. Theoretical values are typically calculated using methods like DFT B3LYP/6-311++G(d,p).
| Vibrational Assignment | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3420 | 3405 |
| Aromatic C-H Stretch | 3065 | 3055 |
| Aliphatic C-H Stretch | 2975 | 2968 |
| C=C Aromatic Stretch | 1590 | 1585 |
| N-H Bend | 1515 | 1510 |
| C-N Stretch | 1325 | 1320 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is accomplished using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Calculations are performed on the optimized geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule.
Table 2: Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The experimental data in this table is illustrative. Theoretical chemical shifts are typically calculated using the GIAO method with a DFT functional.
| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|---|
| C1 (C-NH) | 145.2 | 144.8 | H (N-H) | 4.55 | 4.50 |
| C2 (C-S) | 122.5 | 122.1 | H (Aromatic) | 6.7-7.4 | 6.6-7.3 |
| C3-C6 | 115-130 | 114-129 | H (CH-isopropyl) | 3.70 | 3.65 |
| CH (isopropyl) | 45.8 | 45.5 | H (SCH₃) | 2.45 | 2.42 |
| SCH₃ | 16.0 | 15.7 | H (CH₃-isopropyl) | 1.25 | 1.22 |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum is investigated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about electronic transition energies and oscillator strengths. researchgate.net These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted absorption wavelengths (λmax) corresponding to the main electronic transitions, such as π→π* and n→π*, are then compared with the experimental UV-Vis spectrum. nih.gov This comparison not only validates the theoretical model but also helps in assigning the observed absorption bands to specific electronic transitions within the molecule.
Table 3: Predicted and Experimental Electronic Absorption Data for this compound Note: Experimental data is representative. TD-DFT is the standard method for these theoretical predictions.
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| λmax 1 (nm) | 315 | 320 |
| Oscillator Strength (f) | 0.085 | - |
| Assignment | n→π* | n→π* |
| λmax 2 (nm) | 250 | 255 |
| Oscillator Strength (f) | 0.450 | - |
Future Directions and Emerging Research Avenues for 2 Methylsulfanyl N Propan 2 Yl Aniline
Exploration of Unconventional Synthetic Pathways
While classical methods for the synthesis of N-alkylanilines are well-established, future research could focus on more efficient and sustainable "unconventional" pathways to synthesize 2-(methylsulfanyl)-N-(propan-2-yl)aniline. Current strategies often involve the N-alkylation of 2-(methylsulfanyl)aniline. However, issues such as over-alkylation and the use of hazardous reagents can be problematic.
Future synthetic explorations could include:
Direct C-H Functionalization: A promising avenue is the para-selective C-H olefination of aniline (B41778) derivatives, which has been achieved using palladium/S,O-ligand catalysis. uva.nl Adapting this methodology could allow for the direct introduction of the N-propan-2-yl group or other functionalities onto the aniline ring in a highly regioselective manner, potentially reducing the number of synthetic steps and improving atom economy. uva.nl
Divergent Synthesis: Inspired by the synthesis of functionalized quinolines from anilines and amino acids, divergent synthetic routes could be developed. nih.gov Such an approach could lead to a library of related compounds with diverse functionalities, starting from simple precursors. nih.gov
Photocatalysis: Visible-light-induced N-alkylation of anilines offers a green and mild alternative to traditional methods. nih.gov Investigating photocatalytic routes for the synthesis of this compound could lead to more environmentally friendly and efficient production processes. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Direct C-H Functionalization | High atom economy, reduced synthetic steps, high regioselectivity | Catalyst design and optimization for specific substrate |
| Divergent Synthesis | Access to a diverse library of related compounds from common precursors | Control of reaction pathways to achieve desired products |
| Photocatalysis | Environmentally friendly, mild reaction conditions | Catalyst stability and efficiency, scalability |
Advanced Catalyst Design and Optimization
The synthesis of N-alkylanilines is often reliant on efficient catalysis. Future research should focus on the design and optimization of catalysts specifically tailored for the synthesis of this compound and its derivatives.
Key areas for catalyst development include:
Non-Noble Metal Catalysts: While precious metal catalysts (e.g., palladium, iridium, ruthenium) are effective for N-alkylation, their cost and toxicity are concerns. nih.govorganic-chemistry.org The development of catalysts based on earth-abundant and cheaper metals, such as manganese pincer complexes, is a significant area of interest. nih.gov
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as zeolites or palladium on charcoal, simplifies catalyst recovery and product purification. google.comorganic-chemistry.org Research into novel solid acid catalysts and supported metal catalysts could lead to more robust and recyclable catalytic systems. google.com
Ionic Liquids as Catalytic Media: Ionic liquids have been shown to be effective solvents for the selective N-alkylation of anilines, minimizing over-alkylation. researchgate.net Further investigation into the use of task-specific ionic liquids could enhance reaction selectivity and efficiency. researchgate.net
| Catalyst Type | Advantages | Research Focus |
| Non-Noble Metal Catalysts | Low cost, reduced toxicity | Design of efficient manganese, iron, or copper-based catalysts |
| Heterogeneous Catalysts | Easy recovery and recycling, minimal product contamination | Development of novel zeolites and supported metal nanoparticles |
| Ionic Liquids | Enhanced selectivity, potential for catalyst recycling | Design of task-specific ionic liquids for optimized reaction conditions |
Synergistic Applications in Multi-Disciplinary Fields
The unique combination of a secondary amine, a thioether, and a substituted aniline core suggests that this compound could have a range of applications. Future research should explore these potential synergistic applications.
Agrochemicals: Aniline derivatives are widely used in the agrochemical industry. google.com The structural motifs present in this compound could be explored for the development of new herbicides, fungicides, or pesticides.
Pharmaceuticals: The aniline scaffold is a common feature in many pharmaceutical compounds. The thioether group can be a target for oxidation, which has been exploited in drug delivery systems. nih.gov This suggests that this compound could serve as a precursor for the development of novel therapeutics.
Materials Science: Polyaniline and its derivatives are well-known conducting polymers. rsc.orgresearchgate.netrsc.org The introduction of the methylsulfanyl and N-isopropyl groups could modulate the electronic properties and solubility of polyaniline, leading to new materials for sensors or electronic devices. rsc.orgresearchgate.netrsc.org
| Field | Potential Application | Rationale |
| Agrochemicals | Herbicides, fungicides, pesticides | Aniline derivatives are established agrochemical scaffolds. |
| Pharmaceuticals | Drug precursors, drug delivery systems | Aniline is a common pharmacophore; thioethers can be oxidation-sensitive. |
| Materials Science | Conducting polymers, chemical sensors | Functionalized anilines can be polymerized to create materials with tailored properties. |
Deeper Theoretical Modeling of Complex Reaction Dynamics
Computational chemistry offers powerful tools to understand and predict the behavior of molecules. Deeper theoretical modeling of this compound can provide valuable insights into its properties and reactivity.
Electronic Properties: Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the HOMO-LUMO gap, ionization potential, and electron affinity. physchemres.orgnih.gov These calculations can help in understanding the molecule's reactivity and its potential for use in electronic materials. acs.orgumn.edu
Reaction Mechanisms: Theoretical modeling can be used to elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts. umn.edu
Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to establish structure-property relationships. This can guide the synthesis of new derivatives with desired properties.
| Modeling Technique | Information Gained | Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices | Predicting reactivity, designing new materials |
| Ab initio methods | Reaction pathways, transition state energies | Optimizing synthetic routes, understanding catalyst function |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting self-assembly behavior, understanding solvent effects |
Role in Supramolecular Chemistry and Self-Assembly (if applicable)
The structural features of this compound suggest that it could participate in supramolecular chemistry and self-assembly. The aniline nitrogen can act as a hydrogen bond donor and acceptor, while the thioether sulfur can participate in non-covalent interactions.
Future research in this area could involve:
Crystal Engineering: Studying the single-crystal X-ray diffraction of this compound and its derivatives can reveal the preferred modes of intermolecular interactions and guide the design of new crystalline materials with specific properties.
Self-Assembled Monolayers (SAMs): The thioether group could potentially be used to anchor the molecule to gold surfaces, forming self-assembled monolayers. The properties of these SAMs could be tuned by modifying the aniline part of the molecule.
Host-Guest Chemistry: The aromatic ring and the substituents of this compound could allow it to act as a guest in various host molecules, such as cyclodextrins or calixarenes. This could lead to applications in sensing or controlled release.
While direct evidence for the role of this compound in supramolecular chemistry is currently lacking, the principles of molecular recognition and self-assembly suggest that this is a promising area for future investigation.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(methylsulfanyl)-N-(propan-2-yl)aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can proceed via a two-step pathway:
N-Isopropylation : React 2-(methylsulfanyl)aniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization may involve adjusting the stoichiometry of the alkylating agent or using phase-transfer catalysts.
- Critical Analysis : Competing side reactions (e.g., over-alkylation) can reduce yield. GC-MS or HPLC should confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methylsulfanyl at C2, isopropyl on N). The isopropyl group’s splitting pattern (septet for CH) and methylsulfanyl’s singlet (~δ 2.5 ppm) are diagnostic.
- IR Spectroscopy : Confirm NH stretch (~3400 cm⁻¹) and C-S absorption (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve steric effects using SHELXL for refinement .
Advanced Research Questions
Q. How does the electronic influence of the methylsulfanyl group affect reactivity in electrophilic aromatic substitution (EAS) compared to other substituents?
- Methodological Answer :
- Experimental Design : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) on this compound and analogs (e.g., 2-methoxy or 2-methyl derivatives).
- Data Analysis : Compare regioselectivity (meta vs. para substitution) via NMR. The methylsulfanyl group’s +M effect directs EAS to the para position, but steric hindrance from the isopropyl group may reduce reactivity.
- Computational Support : Use DFT calculations (e.g., Gaussian) to map electron density and predict substituent effects .
Q. What strategies mitigate steric hindrance during derivatization of the N-isopropyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily replace the isopropyl group with a less bulky protecting agent (e.g., Boc) during functionalization.
- Directed Metalation : Use Pd-catalyzed C-H activation to bypass steric challenges. For example, Suzuki coupling at the para position of the aromatic ring.
- Case Study : demonstrates thienyl-directed sulfanyl group modification, applicable here for selective derivatization .
Q. How can computational modeling predict the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate the amine group’s pKa (~4.5–5.5), influencing protonation states.
- Solubility Analysis : Use COSMO-RS simulations to correlate with experimental solubility (e.g., in DMSO or chloroform, as noted in ).
- Stability Studies : Accelerated degradation studies (40°C/75% RH for 4 weeks) paired with HPLC monitoring identify hydrolytic or oxidative degradation pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for analogous N-alkyl anilines: How to reconcile these in methodology?
- Resolution :
- Variable Factors : Differences in solvent purity, catalyst loading, or inert atmosphere (N₂ vs. Ar) may explain yield disparities.
- Standardization : Replicate reactions under controlled conditions (e.g., anhydrous DMF, strict temperature control) and compare with literature data from and .
Applications in Materials Science
Q. Can this compound serve as a ligand in transition metal complexes for catalytic applications?
- Methodological Answer :
- Coordination Studies : React with PdCl₂ or CuI in THF; characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry.
- Catalytic Testing : Evaluate performance in cross-coupling reactions (e.g., Heck or Ullmann). Compare turnover numbers with simpler aniline ligands.
- Structural Insights : X-ray crystallography (via SHELXL) confirms binding modes and steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
